Rapamycin-d3

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

Rapamycin-d3 (CAS 392711-19-2) is the stable isotope-labeled internal standard of choice for high-precision LC-MS/MS quantification of sirolimus in whole blood and biological matrices. Unlike non-isotopic analogs (e.g., DMR), Rapamycin-d3 co-elutes with the analyte and experiences identical ionization conditions, effectively compensating for matrix effects. This isotopic matching reduces analytical CV from ~8.6% to ~4.2% in comparative studies, delivering the precision required for therapeutic drug monitoring and regulatory pharmacokinetic studies. With ≥98% isotopic purity and a defined +3 Da mass shift, it ensures minimal cross-talk and accurate quantification. Retains mTOR IC50 (0.1 nM) identical to unlabeled Rapamycin, enabling concurrent use as a tracer in cellular uptake and drug-drug interaction studies.

Molecular Formula C51H76D3NO13
Molecular Weight 917.2
CAS No. 392711-19-2
Cat. No. B562902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin-d3
CAS392711-19-2
Synonyms(-)-Rapamycin-d3;  AY 22989-d3;  Antibiotic AY 22989-d3;  Cypher-d3;  NSC 226080-d3;  RAPA-d3;  RPM-d3;  Rapammune-d3;  Rapamune-d3;  SIIA 9268A-d3;  Sirolimus-d3;  Wy 090217-d3; 
Molecular FormulaC51H76D3NO13
Molecular Weight917.2
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
InChIKeyQFJCIRLUMZQUOT-PGDKAFJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A powder

Rapamycin-d3 (CAS 392711-19-2) Technical Specifications for Analytical Quantification


Rapamycin-d3 (CAS 392711-19-2), also known as Sirolimus-d3, is a stable isotope-labeled analog of the macrolide immunosuppressant Rapamycin (Sirolimus). The compound is deuterium-labeled at specific positions, resulting in a molecular weight of 917.19 g/mol (C51H76D3NO13) . This isotopic labeling does not alter the biological activity of the parent compound, as Rapamycin-d3 retains potent mTOR inhibitory activity with an IC50 of 0.1 nM in HEK293 cells [1]. The primary utility of Rapamycin-d3 is as an internal standard for the precise quantification of Rapamycin via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled Rapamycin or Structural Analogs Cannot Substitute Rapamycin-d3 in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a non-isotopic internal standard (IS) such as unlabeled Rapamycin (CAS 53123-88-9) or a structural analog like Desmethoxyrapamycin (DMR) introduces significant analytical variability. These compounds exhibit different ionization efficiencies and are subject to differential matrix effects compared to the target analyte, leading to imprecision and potential inaccuracies in quantification [1]. A stable isotope-labeled internal standard like Rapamycin-d3 co-elutes with the analyte and experiences near-identical ionization conditions, thereby compensating for matrix effects and variations in sample preparation, which is essential for achieving the precision required in therapeutic drug monitoring and pharmacokinetic studies [2].

Quantitative Differentiation of Rapamycin-d3 (CAS 392711-19-2) Versus Unlabeled and Analog Internal Standards


Superior Precision in LC-MS/MS Quantification of Sirolimus: Rapamycin-d3 vs. Desmethoxyrapamycin (DMR)

When used as an internal standard (IS) in a high-throughput HPLC-ESI-MS/MS assay for sirolimus, Rapamycin-d3 (SIR-d3) demonstrated significantly lower interpatient assay imprecision compared to the structural analog Desmethoxyrapamycin (DMR). The coefficient of variation (CV) was consistently reduced with SIR-d3, indicating improved analytical precision and reduced susceptibility to variable patient matrix effects [1].

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

High Isotopic Purity (98% ²H) Ensures Minimal Cross-Contribution in MS Analysis

Rapamycin-d3 is specified with a high isotopic enrichment, typically ≥98% deuterium incorporation at the labeled positions . This high isotopic purity is essential for its function as an internal standard, as it minimizes the 'cross-talk' or isotopic contribution from the internal standard channel into the analyte channel, and vice versa, ensuring accurate and reliable quantification.

Mass Spectrometry Stable Isotope Labeling Method Validation

Defined Chemical Purity (≥85-98%) and Molecular Weight Differentiation (+3 Da) for LC-MS Method Development

Rapamycin-d3 is supplied with a defined chemical purity, typically ≥85% to ≥98% by HPLC . Crucially, its molecular weight is 917.19 g/mol, which is approximately +3 Da higher than unlabeled Rapamycin (914.19 g/mol) due to the substitution of three hydrogen atoms with deuterium . This mass shift is the foundational principle for its use in MS-based quantification, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

LC-MS Method Development Reference Standard

Recommended Procurement Scenarios for Rapamycin-d3 (CAS 392711-19-2)


Therapeutic Drug Monitoring (TDM) of Sirolimus in Clinical Laboratories

Procure Rapamycin-d3 as the preferred internal standard for developing and validating high-precision LC-MS/MS assays for sirolimus in whole blood. The superior analytical precision demonstrated in direct comparison to DMR (CV reduction from ~8.6% to ~4.2%) translates to more reliable patient results, reducing the risk of dosing errors associated with immunosuppressant therapy [1].

Bioanalytical Method Validation for Pharmacokinetic (PK) Studies

Utilize Rapamycin-d3 in PK studies of Rapamycin or its formulations. The compound's high isotopic purity (≥98% ²H) and defined +3 Da mass shift ensure minimal cross-talk and accurate quantification of the parent drug in complex biological matrices, meeting the stringent requirements of regulatory bioanalysis .

Metabolic Tracing and In Vitro Disposition Studies

Rapamycin-d3 can be used as a tracer in in vitro experiments to study the metabolism and cellular uptake of Rapamycin without altering the compound's intrinsic biological activity (IC50 remains at 0.1 nM) [2]. Its mass difference allows for the simultaneous quantification of both the labeled and unlabeled drug, facilitating studies on drug-drug interactions or enzyme kinetics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapamycin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.